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Compound of Interest

Compound Name: 5-Nitrosalicylaldehyde

Cat. No.: B15543640

An In-depth Technical Guide to the FT-IR Characteristic Peaks of 5-Nitrosalicylaldehyde

For researchers, scientists, and professionals in drug development, understanding the
vibrational characteristics of molecules is paramount for structural elucidation and quality
control. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique that
provides a molecular fingerprint by identifying the functional groups present in a compound.
This guide offers a detailed examination of the FT-IR spectrum of 5-Nitrosalicylaldehyde
(C7HsNOa4), a key intermediate in various chemical syntheses.

Molecular Structure and Functional Groups

5-Nitrosalicylaldehyde is an aromatic compound characterized by a benzene ring substituted
with a hydroxyl (-OH) group, an aldehyde (-CHO) group, and a nitro (-NOz2) group. The relative
positions of these groups, particularly the ortho-position of the hydroxyl and aldehyde groups,
allow for intramolecular hydrogen bonding. This interaction, along with the electronic effects of
the nitro group, significantly influences the positions of the characteristic absorption bands in its
IR spectrum. The key functional groups responsible for its FT-IR spectrum are:

e Phenolic Hydroxyl (-OH)
o Aromatic Aldehyde (-CHO)

e Nitro Group (-NO2)

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15543640?utm_src=pdf-interest
https://www.benchchem.com/product/b15543640?utm_src=pdf-body
https://www.benchchem.com/product/b15543640?utm_src=pdf-body
https://www.benchchem.com/product/b15543640?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

e Substituted Benzene Ring

Quantitative FT-IR Spectral Data

The FT-IR spectrum of 5-Nitrosalicylaldehyde displays a series of absorption bands

corresponding to the vibrational modes of its constituent functional groups. The data compiled

from spectroscopic databases and comparative analyses with similar molecules are

summarized below.

Functional Group

Vibrational Mode

Characteristic
Wavenumber (cm~?)

Intensity

O-H Stretch
Phenolic -OH (Intramolecular H- 3200 - 3400 Broad, Medium
bonded)
Aromatic C-H C-H Stretch 3000 - 3100 Medium to Weak
Medium, often two
Aldehyde C-H C-H Stretch ~2850 and ~2750
bands
Aldehyde C=0 C=0 Stretch 1650 - 1690 Strong
) ) Medium to Strong,
Aromatic C=C C=C Ring Stretch 1450 - 1600 ]
multiple bands
Nitro -NO2 Asymmetric Stretch 1500 - 1550 Strong
Nitro -NO:2 Symmetric Stretch 1330 - 1390 Strong
Phenolic C-O C-O Stretch 1200 - 1300 Medium
) C-H Out-of-Plane )
Aromatic C-H 900 - 675 Medium to Strong

Bend

Note: The exact wavenumbers can vary slightly based on the sample preparation method (e.g.,

KBr pellet, ATR) and the physical state of the sample.[1]

Spectral Interpretation:
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e O-H Stretch: The presence of a broad band in the 3200-3400 cm~1 region is characteristic of
a hydroxyl group involved in hydrogen bonding.[1] In 5-Nitrosalicylaldehyde, this is due to
the intramolecular hydrogen bond between the phenolic -OH and the adjacent aldehyde's
carbonyl oxygen.

o C-H Stretches: Aromatic C-H stretching vibrations typically appear at wavenumbers slightly
above 3000 cm~1.[2][3] The aldehyde C-H stretch is notable for appearing as one or two
bands of moderate intensity at lower frequencies, typically around 2830-2695 cm~1.[2][3]

e C=0 Stretch: The strong absorption band for the aldehyde carbonyl (C=0) stretch is one of
the most prominent features in the spectrum. Its position is influenced by conjugation with
the aromatic ring.[4]

» NO: Stretches: Aromatic nitro compounds exhibit two distinct, strong stretching vibrations: an
asymmetric stretch at higher wavenumbers (1550-1500 cm~1) and a symmetric stretch at
lower wavenumbers (1390-1330 cm™1).[1]

o Fingerprint Region: The region below 1500 cm~1 is known as the fingerprint region and
contains numerous complex vibrations, including C-C and C-O stretching, as well as various
bending vibrations.[3][5] The bands in this region are unique to the molecule, providing a
“fingerprint” for identification.

Experimental Protocol: FT-IR Analysis via ATR

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for
obtaining the FT-IR spectrum of solid samples with minimal preparation.[1]

Materials:

Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond
crystal).

5-Nitrosalicylaldehyde (solid powder).

Spatula.

Lint-free tissue (e.g., Kimwipes).
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e Cleaning solvent (e.g., isopropanol or ethanol).
Procedure:

 Instrument Preparation: Power on the FTIR spectrometer and allow it to complete its self-
diagnostics and warm-up sequence. Ensure the instrument is purged with dry, CO2x-free air
or nitrogen to minimize atmospheric interference.[6]

e Background Spectrum Collection:

o Thoroughly clean the surface of the ATR crystal using a lint-free tissue lightly dampened
with isopropanol. Allow the solvent to evaporate completely.[1][7]

o Lower the ATR press arm to ensure no sample is present.

o Using the spectrometer's software, collect a background spectrum. This scan measures
the absorbance of the atmosphere and the ATR crystal itself and will be automatically
subtracted from the sample spectrum.[1][7]

o Sample Application:
o Raise the ATR press arm.

o Place a small amount of the 5-Nitrosalicylaldehyde powder onto the center of the ATR
crystal using a clean spatula. The amount should be sufficient to completely cover the
crystal surface.[1][7]

o Lower the press arm and apply firm, consistent pressure to the sample. This ensures good
optical contact between the sample and the ATR crystal.

o Sample Spectrum Collection:

o Initiate the sample scan using the software. Typically, 16 to 32 scans are co-added to
improve the signal-to-noise ratio.

o The software will process the data (Fourier transform) and display the resulting spectrum
in terms of transmittance or absorbance versus wavenumber (cm~1).
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e Cleaning:

o After the measurement is complete, raise the press arm and carefully remove the sample
powder.

o Clean the ATR crystal and press arm tip thoroughly with a solvent-dampened tissue to
prevent cross-contamination.[7]

An alternative method is the KBr (Potassium Bromide) pellet technique, where a small amount
of the sample is intimately mixed with dry KBr powder and pressed into a thin, transparent disk.

[8]

Visualization of Structure-Spectrum Correlations

The logical flow from the molecular structure of 5-Nitrosalicylaldehyde to its characteristic FT-
IR peaks can be visualized as follows.
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Caption: Correlation of functional groups in 5-Nitrosalicylaldehyde with their FT-IR peaks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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